molecular formula C16H26N4O2 B13086051 tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B13086051
M. Wt: 306.40 g/mol
InChI Key: FVPRZQSIWYUDBW-UHFFFAOYSA-N
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Description

tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a strategically designed chemical scaffold central to modern medicinal chemistry efforts, particularly in the development of novel kinase inhibitors . The core 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine structure provides a privileged, nitrogen-rich bicyclic framework that serves as a versatile building block for constructing compounds with significant biological activity . The presence of a boc-protected aminomethyl group at the 7-position is a critical functional handle, allowing for further synthetic elaboration to introduce diverse pharmacophores and optimize drug-like properties such as solubility and binding affinity . This molecular architecture is highly valued for creating targeted therapies, with research applications spanning the development of neuroprotective agents and treatments for inflammatory diseases . Furthermore, the specific substitution pattern on this scaffold is recognized for its relevance in designing potent modulators of cysteine proteases, such as cathepsin S, which is a promising therapeutic target for a range of autoimmune disorders, chronic pain conditions, and atherosclerosis . The tert-butyloxycarbonyl (Boc) protecting group ensures excellent stability for handling and storage while allowing for selective deprotection under mild acidic conditions to reveal the secondary amine, facilitating its use in complex multi-step synthetic routes toward potent bioactive molecules . This reagent is strictly for research and development purposes.

Properties

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

tert-butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)19-8-12(6-17)14-13(9-19)10-20(18-14)7-11-4-5-11/h10-12H,4-9,17H2,1-3H3

InChI Key

FVPRZQSIWYUDBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)CC3CC3)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multiple steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.

    Introduction of the Cyclopropylmethyl Group: This step often involves alkylation reactions using cyclopropylmethyl halides in the presence of a strong base.

    tert-Butyl Ester Formation: The final step involves esterification, typically using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the pyrazolo[4,3-c]pyridine core, potentially reducing double bonds or nitro groups if present.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl and cyclopropylmethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s pyrazolo[4,3-c]pyridine core is known for its potential as a pharmacophore. It can be used in the design of new drugs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an inhibitor for certain enzymes or as a ligand for receptors involved in various diseases.

Industry

Industrially, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pyrazolo[4,3-c]pyridine core can bind to active sites, while the aminomethyl and cyclopropylmethyl groups enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from patents and synthetic studies:

Compound Name Molecular Formula Molecular Weight Key Substituents Core Structure
Target Compound: tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate C₁₆H₂₄N₄O₂ 320.39 5-tert-butyl carbamate, 7-aminomethyl, 2-cyclopropylmethyl Pyrazolo[4,3-c]pyridine
tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate C₁₂H₂₀N₄O₂ 252.31 5-tert-butyl carbamate, 7-aminomethyl Pyrazolo[1,5-a]pyrazine
tert-Butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate C₂₀H₂₄ClN₅O₄ 438.89 5-tert-butyl carbamate, 2’-chloro, 6’-oxo, spiro-pyran Spiro-pyrazino-pyrrolo-pyrimidine
Key Observations:

Core Heterocycles :

  • The target’s pyrazolo[4,3-c]pyridine core differs from the pyrazolo[1,5-a]pyrazine in by the fusion pattern (pyridine vs. pyrazine), affecting aromaticity and dipole moments.
  • The spiro compound in incorporates a tricyclic system with a pyran ring, increasing steric complexity and rigidity.

Substituent Impact: The cyclopropylmethyl group in the target compound is absent in , likely increasing lipophilicity (predicted logP ~2.5 vs. ~1.8 for ) and metabolic stability compared to alkyl chains .

Spectral and Physicochemical Properties

  • NMR :
    • Cyclopropylmethyl protons resonate as distinct multiplets (δ 0.5–1.5 ppm) .
    • The tert-butyl group’s singlet (δ ~1.4 ppm) is consistent across analogs .
  • Mass Spectrometry :
    • The molecular ion ([M+H]⁺) at m/z 320.39 is expected, with fragmentation patterns dominated by carbamate cleavage (loss of 100 Da, C₅H₉O₂).

Biological Activity

Tert-butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[4,3-c]pyridine core structure, which is significant for its pharmacological activity. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its absorption and distribution in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : The compound has shown potential as an antiproliferative agent against various cancer cell lines. It induces apoptosis by activating caspases and reducing the expression of proliferating cell nuclear antigen (PCNA) .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The structure-activity relationship (SAR) suggests that modifications in the pyrazolo[4,3-c]pyridine structure can enhance anti-inflammatory effects .

The biological activity of this compound is attributed to its interaction with specific cellular targets:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells. This is supported by studies showing increased caspase-9 activation and PARP cleavage .
  • Enzyme Inhibition : It has been observed to inhibit COX enzymes, which play a crucial role in inflammatory processes. For instance, related compounds have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar pyrazolo[4,3-c]pyridine derivatives:

  • Cancer Cell Lines : A study evaluated the effects of various derivatives on K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. Results indicated significant antiproliferative effects with IC50 values in the micromolar range .
  • In Vivo Models : Animal studies have reported that certain derivatives exhibit anti-inflammatory effects comparable to indomethacin in carrageenan-induced paw edema models. ED50 values were calculated to assess efficacy .

Data Summary Table

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX enzymes
Enzyme InteractionModulates signaling pathways

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